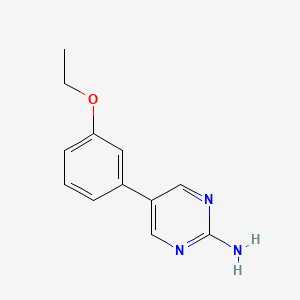

5-(3-Ethoxyphenyl)pyrimidin-2-amine

Description

5-(3-Ethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 3-ethoxyphenyl substituent at the 5-position of the pyrimidine core and an amino group at the 2-position.

Properties

IUPAC Name |

5-(3-ethoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-16-11-5-3-4-9(6-11)10-7-14-12(13)15-8-10/h3-8H,2H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECSWWZKGTXUON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CN=C(N=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxyphenyl)pyrimidin-2-amine typically involves the reaction of 3-ethoxyaniline with a suitable pyrimidine precursor. One common method involves the condensation of 3-ethoxyaniline with a pyrimidine derivative under acidic or basic conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the ethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-(3-Ethoxyphenyl)pyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting various diseases.

Biological Studies: It is used in studies exploring its biological activity, including its potential as an antimicrobial or anticancer agent.

Materials Science: The compound is also studied for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(3-ethoxyphenyl)pyrimidin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidin-2-amine derivatives vary in substituents at the 4-, 5-, and 6-positions, which critically modulate their physicochemical and biological properties. Below is a comparative analysis:

Structural and Functional Group Comparisons

Physicochemical Properties

Notes:

Key Research Findings and Gaps

- Structural Insights: Crystal structures of analogs (e.g., ) reveal that substituent position (3- vs. 4-ethoxy) affects dihedral angles and hydrogen-bonding networks, impacting crystallinity and stability .

- Synthesis Challenges: Ethoxy groups may require protection/deprotection steps during synthesis, unlike smaller alkoxy groups .

- Data Gaps: Direct pharmacological data for this compound is absent in the evidence; inferences are drawn from structural analogs.

Biological Activity

5-(3-Ethoxyphenyl)pyrimidin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine ring substituted with an ethoxyphenyl group. The synthesis typically involves the reaction of 3-ethoxyaniline with pyrimidine derivatives under controlled conditions. While specific synthetic routes for this compound are less documented, similar pyrimidine derivatives have been synthesized through various methods, including condensation reactions and nucleophilic substitutions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. In preclinical models, compounds with similar structures have demonstrated significant inhibition of tumor growth. For instance, a novel pyrimidine derivative was shown to outperform standard treatments like 5-fluorouracil (5-FU) in Ehrlich ascites carcinoma (EAC) and Dalton's lymphoma ascites (DLA) models, leading to reduced tumor volume and improved survival rates in treated mice .

Key Findings:

- Efficacy: Significant reduction in tumor size compared to controls.

- Survival Rates: Prolonged survival in treated animal models.

- Mechanism: Potential interaction with specific molecular targets involved in cancer cell proliferation.

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae and Streptococcus pneumoniae. These compounds were evaluated using minimum inhibitory concentration (MIC) assays, revealing promising antibacterial effects .

Antimicrobial Activity Summary:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1i | S. pneumoniae | 1 |

| 1l | E. coli | 1 |

| 1f | Anti-inflammatory | IC50 = 1.37 |

Case Studies

- Antitumor Efficacy Study:

- Antimicrobial Screening:

The exact mechanism of action for this compound remains to be fully elucidated. However, it is proposed that such compounds may exert their effects by:

- Inhibiting key enzymes involved in cellular metabolism.

- Modulating signaling pathways related to cell growth and apoptosis.

- Interfering with DNA replication in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.